molecular formula C8H2Cl4N2 B3257318 3,4,7,8-Tetrachlorocinnoline CAS No. 28734-89-6

3,4,7,8-Tetrachlorocinnoline

Cat. No.: B3257318
CAS No.: 28734-89-6
M. Wt: 267.9 g/mol
InChI Key: PAASBISIXLMIAN-UHFFFAOYSA-N
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Description

3,4,7,8-Tetrachlorocinnoline is a heterocyclic compound with the molecular formula C8H2Cl4N2 It is characterized by the presence of four chlorine atoms attached to the cinnoline ring, making it a highly chlorinated derivative of cinnoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7,8-Tetrachlorocinnoline typically involves the chlorination of cinnoline derivatives. One common method includes the reaction of cinnoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3, 4, 7, and 8 positions.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3,4,7,8-Tetrachlorocinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of partially or fully dechlorinated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of tetrachloroquinones.

    Reduction: Formation of partially or fully dechlorinated cinnoline derivatives.

    Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

3,4,7,8-Tetrachlorocinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3,4,7,8-Tetrachlorocinnoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,4,7,8-Tetrachloro-1,10-phenanthroline: Another highly chlorinated heterocyclic compound with similar structural features.

    1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: A compound with multiple chlorine atoms and similar electronic properties.

Uniqueness

3,4,7,8-Tetrachlorocinnoline is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and physical properties. Its high degree of chlorination enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,4,7,8-tetrachlorocinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2/c9-4-2-1-3-5(10)8(12)14-13-7(3)6(4)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAASBISIXLMIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=C(N=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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